molecular formula C14H14N2O2 B7516804 Furan-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

Furan-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

Cat. No. B7516804
M. Wt: 242.27 g/mol
InChI Key: SWRXQWQHTZDTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as FP-methanone, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.

Mechanism of Action

Furan-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone exerts its effects through the inhibition of specific proteins and signaling pathways. It has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in cell signaling and proliferation. By targeting these proteins, this compound can disrupt the signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, it can modulate synaptic transmission and plasticity, affecting learning and memory processes. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Furan-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is its specificity for certain proteins and signaling pathways, making it a valuable tool for studying these processes in vitro and in vivo. However, its potency and specificity can also be a limitation, as high concentrations may be required to achieve the desired effects, which can lead to off-target effects and toxicity.

Future Directions

There are several potential future directions for research on Furan-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of focus could be the development of more potent and specific analogs for use in drug discovery. Another area could be the investigation of its effects on other signaling pathways and proteins, which could lead to the discovery of new therapeutic targets. Additionally, the use of this compound in combination with other drugs or treatments could be explored for enhanced efficacy and reduced toxicity.

Synthesis Methods

Furan-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with 2-pyridin-4-ylpyrrolidine, followed by the addition of methanesulfonyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

Furan-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neuroscience, this compound has been used as a tool to study the role of certain proteins in synaptic transmission and plasticity. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting specific proteins.

properties

IUPAC Name

furan-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(13-4-2-10-18-13)16-9-1-3-12(16)11-5-7-15-8-6-11/h2,4-8,10,12H,1,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRXQWQHTZDTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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